molecular formula C11H15N3O2 B1482478 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098057-68-0

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B1482478
CAS No.: 2098057-68-0
M. Wt: 221.26 g/mol
InChI Key: OKXNUWFEYOUVHD-UHFFFAOYSA-N
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Description

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research

Biochemical Analysis

Biochemical Properties

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modulator of hepatitis B virus capsid assembly . The compound’s interaction with enzymes such as integrase and its potential inhibitory effects on catalytic activities are of particular interest . These interactions are primarily based on the compound’s ability to bind to specific active sites, altering the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its inhibitory effects on the growth of A549 lung cancer cells . The compound’s impact on cell signaling pathways, such as those involving vasopressin V1b and chemokine CXCR7 receptors, highlights its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to conformational changes that inhibit their catalytic activities . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained inhibitory effects on cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. Studies have shown that the compound can cross cellular membranes and accumulate in specific tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of this compound as promising candidates for antiviral therapies, particularly against Hepatitis B Virus (HBV). For instance, a derivative known as GYH2-18 has shown significant anti-HBV activity. It functions as a capsid assembly modulator, which alters the formation of viral capsids and inhibits viral replication. The structure-activity relationship (SAR) studies indicated that specific modifications to the cyclopropyl group enhance antiviral efficacy while maintaining low cytotoxicity .

Central Nervous System Effects

The compound has also been explored for its effects on the central nervous system. Research indicates that derivatives of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Case Study 1: Anti-HBV Activity

In a clinical study involving various derivatives of GYH2-18, two compounds were highlighted for their exceptional anti-HBV activity. These compounds demonstrated effective inhibition of HBV replication in vitro while displaying favorable pharmacokinetic profiles. The study utilized molecular modeling and particle gel assays to elucidate the mechanisms behind their action .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound. Researchers administered different derivatives to animal models of neurodegeneration and observed significant improvements in cognitive function and neuronal survival rates. The results suggest that these compounds may offer new therapeutic avenues for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid include:

Uniqueness

What sets this compound apart is its specific structural features, such as the cyclopropyl group and the acetic acid moiety

Biological Activity

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound notable for its potential biological activities, particularly in the field of virology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and an acetic acid moiety. Its molecular formula is C14H18N4O2C_{14}H_{18}N_4O_2 with a molecular weight of approximately 278.33 g/mol. The structure contributes to its interaction with various biological targets.

Target Identification

The primary biological target of this compound has been identified as the Hepatitis B Virus (HBV) capsid . The compound acts as a capsid assembly modulator (CAM), which interferes with the assembly and replication of HBV.

Mode of Action

The compound disrupts the assembly of the HBV capsid by binding to specific sites on the capsid protein, leading to a reduction in viral replication. This mechanism has been supported by various studies demonstrating its efficacy in inhibiting HBV in vitro and in vivo.

Antiviral Activity

Research indicates that this compound exhibits potent anti-HBV activity with low cytotoxicity. In a study evaluating several derivatives, compounds derived from this structure demonstrated significant antiviral effects against HBV with acceptable pharmacokinetic profiles for oral administration .

Cytotoxicity and Safety

In vitro studies have shown that the compound maintains low cytotoxicity levels across various human cell lines. This is crucial for its potential therapeutic application as it minimizes adverse effects while effectively targeting viral replication pathways.

Study on Anti-HBV Activity

A pivotal study involved synthesizing derivatives of this compound and evaluating their anti-HBV activity. Two specific derivatives exhibited remarkable potency against HBV with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that substituents on the pyrazine core significantly affect biological activity. For example, modifications at the 6 and 7 positions of the pyrazolo ring have been shown to improve binding affinity to the HBV capsid .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight278.33 g/mol
Primary TargetHepatitis B Virus Capsid
IC50 (Anti-HBV Activity)Low micromolar range
CytotoxicityLow

Properties

IUPAC Name

2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNUWFEYOUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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